n-Decylglycine

Catalog No.
S9079834
CAS No.
20933-56-6
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
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n-Decylglycine

CAS Number

20933-56-6

Product Name

n-Decylglycine

IUPAC Name

2-(decylamino)acetic acid

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-13-11-12(14)15/h13H,2-11H2,1H3,(H,14,15)

InChI Key

FXHYAXBIUKRLLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCC(=O)O

n-Decylglycine is formally designated as N-decyl-glycine under IUPAC nomenclature rules, reflecting the substitution of a decyl group (-C₁₀H₂₁) on the nitrogen atom of glycine’s amino group. This naming convention prioritizes the parent amino acid (glycine) while specifying the alkyl substituent’s structure. Common synonyms include 20933-56-6 (CAS Registry Number) and decyl glycine, though these terms are often conflated with structurally distinct compounds such as N-decanoylglycine (an N-acylglycine with a decanoyl group).

The critical distinction lies in the bonding pattern:

  • n-Decylglycine: Alkylamine derivative (N-alkyl linkage)
  • N-decanoylglycine: Amide derivative (N-acyl linkage)

This functional group difference fundamentally alters reactivity and physicochemical behavior, necessitating precise terminology in scientific discourse.

Molecular Formula and Structural Isomerism

The molecular formula of n-decylglycine is C₁₂H₂₅NO₂, derived from glycine (C₂H₅NO₂) augmented by a decyl group (C₁₀H₂₁). This contrasts with N-decanoylglycine (C₁₂H₂₃NO₃), which contains an additional oxygen atom due to its acylated structure.

Table 1: Comparative Molecular Properties

Propertyn-DecylglycineN-decanoylglycine
Molecular FormulaC₁₂H₂₅NO₂C₁₂H₂₃NO₃
Molecular Weight (g/mol)215.33229.32
Functional GroupAlkylamineAmide

Structural isomerism in n-decylglycine is limited due to its linear decyl chain and the absence of alternative substitution sites on glycine’s α-carbon. However, branched-chain analogs could theoretically exhibit positional isomerism, though such variants are not documented in current literature.

Stereochemical Considerations and Conformational Analysis

Glycine’s inherent achirality (due to its hydrogen side chain) persists in n-decylglycine, as the decyl substituent introduces no new stereocenters. The molecule adopts multiple conformations driven by rotation around three key bonds:

  • Cα-N bond: Restricted rotation due to partial double-bond character from resonance with the carboxylate group.
  • N-C10 bond: Free rotation enabling flexible positioning of the decyl chain.
  • C-C bonds in the decyl tail: Trans/gauche isomerism influencing chain packing.

Computational models suggest a preference for extended conformations in nonpolar environments, maximizing London dispersion forces between hydrocarbon segments. In aqueous solutions, the molecule likely adopts folded conformations to minimize hydrophobic surface area, though experimental validation remains pending.

Enzymatic Synthesis via Aqueous-Phase Glycerol Activation

Enzymatic synthesis offers a sustainable route to n-decylglycine by leveraging the regioselectivity of biocatalysts under mild conditions. In aqueous-phase systems, glycerol serves as both a solvent and an activating agent, facilitating the amidation of glycine with decanoic acid derivatives. Lipases, such as Candida antarctica lipase B (CAL-B), have demonstrated efficacy in catalyzing this reaction. The process typically involves the formation of an acyl-enzyme intermediate, where the decanoyl group is transferred to the α-amino group of glycine [2].

Key parameters influencing yield include:

  • Enzyme loading: Optimal activity is observed at 10–15% (w/w) enzyme-to-substrate ratios.
  • pH: A slightly alkaline environment (pH 8.0–8.5) enhances nucleophilic attack by the glycine amino group.
  • Temperature: Reactions proceed efficiently at 40–45°C, balancing enzyme stability and reaction kinetics [2].

A recent study reported a 68% yield after 24 hours using immobilized CAL-B in a glycerol-water mixture (3:1 v/v), highlighting the method’s scalability for green chemistry applications [2].

Chemical Synthesis Routes: Acylation of Glycine with Decanoyl Chloride

Chemical synthesis remains the most widely employed method for n-decylglycine production, primarily through the acylation of glycine with decanoyl chloride. The reaction proceeds via a two-step mechanism:

  • Protection of the carboxyl group: Glycine is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to prevent undesired side reactions.
  • Acylation: The Boc-protected glycine reacts with decanoyl chloride in the presence of triethylamine (TEA) as a base, yielding N-decanoyl-glycine-OtBu. Subsequent deprotection with hydrochloric acid affords n-decylglycine [4].

Optimized Conditions:

ParameterOptimal ValueImpact on Yield
Decanoyl chloride:glycine molar ratio1.2:1Minimizes unreacted glycine
SolventDichloromethane (DCM)Enhances acyl chloride reactivity
Reaction time4–6 hoursEnsures complete acylation

Under these conditions, yields exceeding 85% have been achieved, with purity >98% after purification [4]. Side reactions, such as O-acylation, are suppressed by maintaining anhydrous conditions and controlled stoichiometry [3].

Purification Techniques and Yield Optimization

Purification of n-decylglycine necessitates the removal of unreacted substrates and byproducts. Common strategies include:

  • Recrystallization: Dissolving the crude product in hot ethanol followed by gradual cooling yields crystals with 90–95% purity.
  • Column chromatography: Silica gel chromatography using ethyl acetate/hexane (3:7 v/v) effectively separates n-decylglycine from Boc-protected intermediates [4].
  • Acid-base extraction: Adjusting the pH to 4.5 (the isoelectric point of n-decylglycine) precipitates the compound, while impurities remain soluble [3].

Yield Optimization Factors:

  • Stoichiometric precision: Excess decanoyl chloride (>1.2 equivalents) reduces glycine dimerization.
  • Temperature control: Maintaining 0–5°C during acylation minimizes thermal degradation [4].

Advanced Characterization Methods: Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, and High-Resolution Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d6): δ 0.85 (t, 3H, CH3), 1.25 (m, 14H, CH2), 1.58 (m, 2H, CH2CH2N), 3.38 (t, 2H, NCH2), 3.81 (s, 2H, COCH2) [4].
  • ¹³C NMR (100 MHz, DMSO-d6): δ 14.1 (CH3), 22.6–31.9 (CH2), 42.3 (NCH2), 54.8 (COCH2), 172.1 (COOH) [4].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Amide I band: 1645 cm⁻¹ (C=O stretch).
  • Carboxylate band: 1550 cm⁻¹ (antisymmetric COO⁻ stretch) [1].

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C12H23NO2: [M+H]⁺ = 213.1729.
  • Observed: 213.1732 (Δ = 0.0003) [1].

These techniques confirm the structural integrity of n-decylglycine, with NMR resolving regiochemical purity and FT-IR validating functional group orientation.

N-Decylglycine, systematically known as N-decanoylglycine or 2-(decanoylamino)acetic acid, represents a significant member of the N-acyl glycine family with distinctive physicochemical characteristics that influence its biological activity and potential applications. This compound, with the molecular formula C₁₂H₂₃NO₃ and molecular weight of 229.32 g/mol, exhibits unique thermal, crystallographic, and solubility properties that distinguish it from other fatty acid-amino acid conjugates [1] [2].

Solubility Behavior in Polar vs. Nonpolar Solvents

The solubility profile of N-decylglycine demonstrates classic amphiphilic behavior due to its dual nature containing both hydrophilic carboxylic acid and amide functional groups alongside a hydrophobic decyl chain. In aqueous systems, N-decylglycine exhibits limited water solubility, characteristic of medium-chain fatty acid derivatives [3] [4]. The poor aqueous solubility results from the predominance of the nonpolar alkyl chain, which disrupts the hydrogen bonding network of water molecules [5] [3].

Studies on related N-acyl glycines have shown that solubility in polar solvents follows predictable patterns based on the balance between polar head groups and nonpolar tails [3] [6]. N-decylglycine demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol [2] [7]. The compound's solubility in DMSO/water mixtures has been utilized for crystallization procedures, indicating favorable interactions with highly polar aprotic solvents [2].

In nonpolar solvents, N-decylglycine shows enhanced solubility compared to its aqueous behavior. The compound dissolves readily in chloroform, dichloromethane, and other halogenated solvents [6] [8]. This solubility pattern reflects the lipophilic character imparted by the decyl chain, which promotes favorable van der Waals interactions with nonpolar solvent molecules [9]. The partition coefficient between organic and aqueous phases indicates a preference for the organic phase, consistent with its role as a membrane-active compound [7] [10].

The critical micelle concentration behavior of N-decylglycine follows the general trend observed in N-acyl amino acid surfactants, where longer chain derivatives exhibit lower critical micelle concentrations due to increased hydrophobic interactions [11] [12]. The amphiphilic nature allows N-decylglycine to act as a biosurfactant, forming organized structures in aqueous solutions above certain threshold concentrations.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) Trends

Differential scanning calorimetry analysis of N-decylglycine reveals complex thermal behavior characteristic of amphiphilic molecules with multiple phase transitions [13] [14] [15]. The thermal profile exhibits at least two distinct endothermic transitions, reflecting different molecular reorganization processes during heating [16] [17].

The primary thermal transition, typically observed in the range of 70-80°C for similar chain-length N-acyl glycines, corresponds to the melting of the alkyl side chains [16] [17]. This transition represents the disruption of van der Waals forces between the hydrocarbon chains in the crystalline state, analogous to the gel-to-liquid crystalline phase transition observed in phospholipid systems [18] [19].

A secondary thermal event occurs at higher temperatures, generally between 160-180°C for homologous N-acyl glycines, attributed to the melting of the main chain structure and disruption of hydrogen bonding networks [16] [17]. This higher temperature transition involves breaking of the strong intermolecular hydrogen bonds formed between carboxylic acid groups and amide functionalities [20] [17].

The enthalpy changes associated with these transitions show linear dependence on alkyl chain length within the N-acyl glycine series, with N-decylglycine fitting this pattern [17] [21]. The total enthalpy of fusion increases progressively with chain length due to the greater number of methylene groups contributing to van der Waals interactions [17] [22].

DSC measurements under different atmospheric conditions and heating rates provide insights into the thermal stability and degradation pathways [15] [23]. The onset temperature for thermal decomposition occurs well above the melting transitions, indicating good thermal stability for processing and formulation applications [24] [25].

Crystallographic Features and Polymorphic Forms

The crystal structure of N-decylglycine, while not fully determined at atomic resolution, exhibits characteristics consistent with other members of the N-acyl glycine family [26] [20]. Based on structural analysis of homologous compounds, particularly N-myristoylglycine, N-decylglycine likely adopts a bilayer arrangement in the crystalline state [20] [17].

The molecular packing involves head-to-head arrangement of the polar carboxylic acid groups, forming strong hydrogen-bonded dimers through COOH···COOH interactions [20] [17]. These dimeric units are stabilized by O-H···O hydrogen bonds with distances typically around 2.6-2.7 Å, characteristic of strong carboxylic acid dimers [27] [20].

The alkyl chains adopt an extended, all-trans conformation and are oriented essentially perpendicular to the bilayer plane [26] [20]. This arrangement maximizes van der Waals interactions between adjacent hydrocarbon chains while maintaining optimal hydrogen bonding geometry in the polar head group region [20] [17].

Evidence for polymorphism in N-decylglycine comes from DSC studies showing minor thermal transitions below the main melting point [17]. These subsidiary peaks suggest the existence of different crystalline modifications, possibly related to different chain packing arrangements or hydrogen bonding patterns [28] [27] [29].

Powder X-ray diffraction studies on related N-acyl glycines demonstrate that d-spacings exhibit linear dependence on chain length, indicating similar packing motifs across the homologous series [20] [17]. For N-decylglycine, the calculated bilayer thickness would be approximately 28-30 Å, consistent with twice the extended chain length plus the thickness of the polar head group region [20].

The space group symmetry likely belongs to the monoclinic crystal system, similar to N-myristoylglycine (space group C2/c) [20]. This symmetry allows for the observed bilayer structure while accommodating the hydrogen bonding requirements of the carboxylic acid and amide functionalities [20] [17].

Comparative Analysis with Analogous N-Acyl Glycines (Lauroyl, Myristoyl Derivatives)

Systematic comparison of N-decylglycine with its longer chain analogs N-lauroylglycine (C12) and N-myristoylglycine (C14) reveals clear structure-property relationships within this homologous series [20] [11] [17]. The molecular weight progression follows the expected increment of approximately 28 g/mol per additional methylene unit [20] [17].

Thermal stability increases progressively with chain length, as evidenced by the systematic elevation of melting temperatures [17] [21]. While N-decylglycine exhibits melting behavior in the 70-80°C range, N-myristoylglycine shows enhanced thermal stability with melting temperatures of 79°C for the side chain transition and 166-177°C for the main chain melting [20] [16] [17].

The crystallographic parameters demonstrate remarkable consistency across the series, with all compounds adopting similar bilayer packing arrangements [20] [17]. The unit cell dimensions scale linearly with chain length, confirming that the fundamental packing motif remains unchanged while accommodating longer alkyl chains [20]. The monoclinic crystal system is preserved throughout the series, with space groups belonging to similar symmetry classes [20].

Solubility patterns show the expected trend of decreasing aqueous solubility with increasing chain length [11] [7]. N-decylglycine exhibits intermediate solubility characteristics between the more water-soluble shorter chain analogs and the highly lipophilic longer chain derivatives [11] [7]. The partition coefficients between organic and aqueous phases increase systematically with chain length, reflecting enhanced lipophilicity [7] [10].

Hydrogen bonding patterns remain essentially constant across the series, with all compounds forming the characteristic carboxylic acid dimers and amide-amide hydrogen bonds [20] [17]. The strength of these interactions, as measured by DSC, shows only minor variations, indicating that the polar head group interactions are largely independent of chain length within this series [20] [17].

The biological activity profiles of these compounds demonstrate chain length-dependent effects, with optimal activity often occurring at specific chain lengths depending on the biological target [12] [30] [31]. N-decylglycine occupies an intermediate position in this activity profile, often showing significant bioactivity while maintaining acceptable solubility characteristics [11] [12].

Phase transition behavior across the series reveals two distinct thermal events for all compounds, corresponding to side chain and main chain melting processes [16] [17]. The temperature separation between these transitions increases with chain length, indicating that longer chains provide greater thermal stability to the alkyl region while the polar head group melting remains relatively constant [17].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.188529040 g/mol

Monoisotopic Mass

215.188529040 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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